molecular formula C20H20N2O3S B2600642 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2380040-37-7

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2600642
CAS No.: 2380040-37-7
M. Wt: 368.45
InChI Key: FJWMOZZAUDVOJM-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone.

  • Preparation of Furan and Thiophene Intermediates

    • Furan-3-carbaldehyde and thiophene-2-carbaldehyde are synthesized through standard aldehyde formation reactions.
    • These intermediates are then subjected to a coupling reaction using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
  • Coupling with Ethanediamide Backbone

    • The coupled furan-thiophene intermediate is reacted with 4-(propan-2-yl)phenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
    • The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

  • Oxidation

    • The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Oxidation typically leads to the formation of corresponding furan and thiophene oxides.
  • Reduction

    • Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
    • This reaction may result in the reduction of the carbonyl groups to alcohols.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions.
    • Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, nitric acid; reactions are conducted under controlled temperature and pressure.

Major Products Formed

    Oxidation: Furan oxide, thiophene oxide.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and catalysis.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
    • Studied for its ability to interact with specific biological targets.
  • Industry

    • Utilized in the production of advanced materials, such as polymers and electronic components.
    • Applied in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to Enzymes

    • Inhibiting or activating specific enzymes involved in metabolic pathways.
    • Modulating enzyme activity to achieve desired therapeutic effects.
  • Interacting with Receptors

    • Binding to cellular receptors to trigger or block signaling pathways.
    • Influencing cellular responses such as proliferation, apoptosis, and differentiation.
  • Modulating Gene Expression

    • Affecting the expression of genes involved in disease processes.
    • Regulating the production of proteins that play key roles in cellular functions.

Comparison with Similar Compounds

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(methyl)phenyl]ethanediamide
    • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(ethyl)phenyl]ethanediamide
  • Uniqueness

    • The presence of the propan-2-yl group in the phenyl ring distinguishes it from other similar compounds.
    • This structural feature may influence its chemical reactivity and biological activity.
    • The combination of furan and thiophene rings provides unique electronic and steric properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-17(6-4-14)22-20(24)19(23)21-10-18-9-16(12-26-18)15-7-8-25-11-15/h3-9,11-13H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMOZZAUDVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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